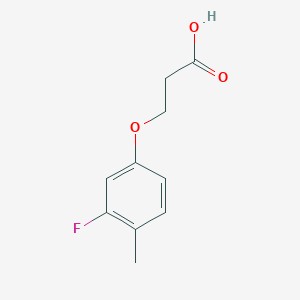

3-(3-Fluoro-4-methylphenoxy)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

3-(3-fluoro-4-methylphenoxy)propanoic acid |

InChI |

InChI=1S/C10H11FO3/c1-7-2-3-8(6-9(7)11)14-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |

InChI Key |

XEDVGXUVUITZCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCC(=O)O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 3 Fluoro 4 Methylphenoxy Propanoic Acid and Its Analogs

Chemo-selective Synthesis Strategies

Chemo-selective synthesis of 3-(3-fluoro-4-methylphenoxy)propanoic acid involves the precise and sequential construction of the molecule. This process requires careful selection of reactions to form the ether linkage, build the propanoic acid side chain, and correctly position the substituents on the aromatic ring.

Etherification Approaches for Phenoxy Moiety Formation

The formation of the phenoxy ether bond is a critical step in the synthesis. The Williamson ether synthesis and its variations are the most common and effective methods employed for this transformation. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

The process typically starts with the deprotonation of 3-fluoro-4-methylphenol using a suitable base to form the corresponding phenoxide salt. This nucleophilic phenoxide is then reacted with an alkyl halide bearing the propanoic acid precursor, such as an ester of 2-halopropanoic acid (e.g., ethyl 2-bromopropanoate).

Key reaction parameters that are often optimized include the choice of base, solvent, and temperature. Aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are frequently used to enhance the reaction rate. google.com The choice of base can range from alkali metal hydroxides to carbonates.

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis

| Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | DMF | 50-70 | 85-95 |

| Potassium Carbonate (K₂CO₃) | Acetone | Reflux | 80-90 |

Modern variations of etherification might include phase-transfer catalysis to facilitate the reaction between the aqueous phenoxide phase and the organic alkyl halide phase, or the use of copper or palladium catalysts in Ullmann-type coupling reactions, especially for less reactive aryl halides.

Propanoic Acid Chain Elaboration Techniques

The propanoic acid moiety can be introduced either as a complete unit or constructed stepwise on the phenoxy ring.

Direct Introduction: The most straightforward method involves the reaction of the 3-fluoro-4-methylphenoxide with a molecule that already contains the three-carbon propanoic acid chain. As mentioned in the etherification section, reagents like ethyl 2-bromopropanoate are ideal. Following the etherification, a simple hydrolysis step is required to convert the ester into the final carboxylic acid. google.com This hydrolysis is typically achieved under basic conditions (e.g., using NaOH or KOH) followed by acidification. google.comgoogle.com

Stepwise Elaboration: While less common for this specific target, stepwise approaches can be employed. For instance, the phenoxide could be reacted with a two-carbon electrophile like chloroacetonitrile. The resulting phenoxyacetonitrile can then be hydrolyzed to the corresponding acetic acid derivative. A subsequent C-methylation at the α-position would complete the propanoic acid chain. However, this multi-step process is generally less efficient than the direct introduction method. orgsyn.org

Introduction of Fluoro and Methyl Substituents on the Aromatic Ring

The specific substitution pattern of the aromatic ring is crucial for the compound's properties. The synthesis can either start with a pre-substituted phenol or involve the introduction of these substituents onto a simpler phenolic precursor.

Using Pre-substituted Starting Materials: The most efficient strategy is to begin the synthesis with commercially available 3-fluoro-4-methylphenol. nih.govsigmaaldrich.com This approach bypasses the need for potentially low-yielding or non-selective aromatic substitution reactions.

Aromatic Substitution Reactions: If 3-fluoro-4-methylphenol is not available, it can be synthesized from simpler precursors like cresol or fluorophenol. The hydroxyl group of a phenol is a strongly activating, ortho-, para-director for electrophilic aromatic substitution. The interplay between the directing effects of the existing substituents (hydroxyl, methyl, or fluoro) must be carefully considered.

Fluorination: Introducing a fluorine atom onto an aromatic ring can be achieved using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. The position of fluorination is governed by the directing effects of the other groups on the ring. wikipedia.orgdtic.mil Due to the strong activating nature of the hydroxyl group, reactions must be carefully controlled to avoid over-reaction or undesired isomers.

Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a Lewis acid catalyst. Again, the regioselectivity is determined by the existing substituents.

Enantioselective Synthesis and Stereochemical Control

This compound possesses a stereocenter at the α-carbon of the propanoic acid group. The synthesis of single enantiomers is of high importance, as different enantiomers often exhibit distinct biological activities. viamedica.plorientjchem.org

Chiral Auxiliaries and Catalytic Asymmetric Synthesis in Phenoxypropanoic Acid Systems

Chiral Auxiliaries: A reliable method for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com These are chiral molecules that are temporarily attached to the substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled.

Evans oxazolidinone auxiliaries are widely used for the asymmetric alkylation of carboxylic acid derivatives. nih.govtcichemicals.com In this approach, the propanoic acid moiety is first coupled to a chiral oxazolidinone. The resulting N-acyloxazolidinone is then deprotonated to form a chiral enolate, which subsequently reacts with an electrophile. For the synthesis of the target molecule, the phenoxy group would be introduced by reacting the enolate of an N-propanoyloxazolidinone with a suitable electrophilic phenoxylating reagent, or more commonly, by alkylating the enolate of an N-acetyl oxazolidinone with a 3-fluoro-4-methyl-phenoxymethyl halide. The steric bulk of the auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. The final step involves the cleavage of the auxiliary to yield the enantiomerically enriched propanoic acid. nih.govorgsyn.org

Table 2: Common Chiral Auxiliaries for Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Diastereomeric Excess (d.e.) |

|---|---|---|

| Evans Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | >95% |

| Camphorsultam | Asymmetric Michael Additions, Diels-Alder | >90% |

| Pseudoephedrine | Asymmetric Alkylation | >95% |

Catalytic Asymmetric Synthesis: This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. researchgate.net For phenoxypropanoic acids, an asymmetric hydrogenation of a corresponding α,β-unsaturated precursor could be a viable route. Alternatively, transition-metal-catalyzed asymmetric cross-coupling reactions could be employed to form the crucial C-O or C-C bonds with high enantioselectivity. nih.gov

Biotransformative Approaches for Chiral Propanoic Acid Derivatives

Biotransformation leverages the high stereoselectivity of enzymes to obtain chiral compounds. nih.gov This can be achieved through either kinetic resolution of a racemate or by asymmetric synthesis.

Enzymatic Kinetic Resolution: This is a widely used method for separating enantiomers. A racemic mixture of an ester of this compound can be subjected to hydrolysis by a lipase (B570770) enzyme (e.g., from Candida antarctica or Burkholderia cepacia). mdpi.com The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid at a much faster rate than the other. This results in a mixture of one enantiomer as the acid and the other as the unreacted ester, which can then be separated. The reaction is typically stopped at around 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material. mdpi.com

Asymmetric Biocatalysis: Enzymes can also be used to create the chiral center directly. For example, a prochiral precursor could be transformed into a single enantiomer of the desired product. Nitrilase enzymes, for instance, can enantioselectively hydrolyze nitriles to carboxylic acids. researchgate.net While direct application to this specific target may require enzyme engineering, the principle demonstrates the potential of biocatalysis in generating chiral propanoic acids. researchgate.netnih.gov

Green Chemistry Principles and Sustainable Synthetic Design

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and economically viable. The application of these principles to the synthesis of this compound and its analogs aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the use of safer solvents, development of catalytic reactions, and the utilization of renewable feedstocks. orgsyn.orgresearchgate.net

Atom Economy and Waste Prevention: A primary goal of green chemistry is to design syntheses where the maximum proportion of starting materials is incorporated into the final product, a concept known as atom economy. orgsyn.org Traditional multi-step syntheses often generate significant amounts of waste. By contrast, greener approaches prioritize reaction pathways that minimize byproducts. For the synthesis of phenoxypropanoic acids, this could involve moving away from stoichiometric reagents towards catalytic systems.

Safer Solvents and Reaction Conditions: Many organic reactions traditionally employ volatile and often toxic organic solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. For instance, the alkylation of phenols, a key step in forming the ether linkage in this compound, can be performed in supercritical water, which can act as both a solvent and a catalyst, eliminating the need for hazardous reagents. researchgate.net Furthermore, conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption and enhances safety. researchgate.net

Catalysis: Catalytic reactions are a cornerstone of green chemistry as they can reduce reaction times, lower energy requirements, and are often more selective, leading to fewer side products. orgsyn.org In the context of synthesizing phenoxypropanoic acids, research has focused on developing efficient catalysts for the O-alkylation of phenols. osti.gov The use of solid acid catalysts, for example, can facilitate the reaction between a phenol and an alkylating agent, and these catalysts can often be recovered and reused, further enhancing the sustainability of the process. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: Microwave and ultrasound irradiation are emerging as powerful tools in green synthesis. nih.govnih.gov Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. nih.gov This rapid and uniform heating is more energy-efficient than conventional heating methods. nih.gov Similarly, ultrasound-assisted synthesis can enhance reaction rates and yields through acoustic cavitation. nih.govmdpi.com These techniques could be applied to the synthesis of this compound to create more efficient and environmentally friendly protocols.

The following table summarizes the key green chemistry principles and their potential application in the synthesis of phenoxypropanoic acids.

| Green Chemistry Principle | Application in Phenoxypropanoic Acid Synthesis | Potential Benefits |

| Prevention of Waste | Designing synthetic routes with high atom economy. | Reduced generation of chemical waste. |

| Atom Economy | Utilizing catalytic methods over stoichiometric reagents. | Maximized incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents. | Improved safety for chemists and reduced environmental impact. |

| Designing Safer Chemicals | N/A (Focus is on synthesis, not product design) | - |

| Safer Solvents and Auxiliaries | Using water, supercritical CO2, or ionic liquids as reaction media. | Reduced pollution and health hazards associated with volatile organic compounds. |

| Design for Energy Efficiency | Employing microwave or ultrasound-assisted reactions; conducting reactions at ambient temperature and pressure. researchgate.netnih.govnih.gov | Lower energy consumption and reduced costs. |

| Use of Renewable Feedstocks | Investigating bio-based sources for starting materials. nih.gov | Reduced reliance on fossil fuels and promotion of a circular economy. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. | Simplified synthetic procedures and reduced waste. |

| Catalysis | Employing recyclable solid acid or phase-transfer catalysts for O-alkylation. mdpi.com | Increased reaction efficiency, selectivity, and catalyst reusability. |

| Design for Degradation | N/A (Focus is on synthesis, not product design) | - |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control and prevent the formation of hazardous substances. | Enhanced process control and safety. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and reaction conditions that minimize the potential for accidents. | Reduced risk of explosions, fires, and chemical releases. |

Multicomponent Reaction (MCR) Strategies for Complex Phenoxypropanoic Acid Scaffolds

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react in a single synthetic operation to form a final product that contains substantial portions of all the reactants. mdpi.comnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple precursors. mdpi.com While the direct synthesis of a simple molecule like this compound might not necessitate an MCR, these strategies are invaluable for constructing more complex analogs and derivatives.

Principles of Multicomponent Reactions: MCRs are characterized by their one-pot nature, which simplifies experimental procedures and reduces the need for purification of intermediates. This leads to savings in time, energy, and resources. Famous named MCRs include the Ugi, Passerini, Biginelli, and Hantzsch reactions, which have been extensively used to create diverse libraries of heterocyclic compounds. nih.gov The key to a successful MCR is the chemoselective reaction of the components in a specific sequence.

Hypothetical MCR for a Phenoxypropanoic Acid Scaffold: An MCR approach to a more complex phenoxypropanoic acid derivative could be envisioned. For example, a three-component reaction could potentially involve a substituted phenol, an α,β-unsaturated carbonyl compound, and a source of cyanide (in a Strecker-type reaction) or an isocyanide (in a Passerini or Ugi-type reaction). Such a reaction would allow for the introduction of multiple points of diversity in a single step, enabling the rapid synthesis of a library of related compounds for screening purposes.

The table below outlines some prominent multicomponent reactions and their potential, though not directly reported, application in the synthesis of complex phenoxypropanoic acid analogs.

| Multicomponent Reaction | Reactants | Product Type | Potential for Phenoxypropanoic Acid Analogs |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Could be adapted to incorporate a phenoxy-containing component, leading to complex peptide-like structures with a phenoxypropanoic acid moiety. |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | A phenoxypropanoic acid could serve as the carboxylic acid component, leading to the formation of more elaborate ester derivatives. |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | While not directly producing a phenoxypropanoic acid, a phenol-containing aldehyde could be used to generate a dihydropyrimidinone with a pendant phenoxy group, which could then be further functionalized. |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 eq. β-Ketoester, Ammonia | Dihydropyridine | Similar to the Biginelli reaction, a phenol-containing aldehyde could be a starting material to build a dihydropyridine scaffold with a phenoxy substituent. nih.gov |

The development of novel MCRs is an active area of research, and the design of a specific MCR for the direct synthesis of complex phenoxypropanoic acid scaffolds would represent a significant advancement in the field. Such a strategy would be highly convergent and would align well with the principles of green and sustainable chemistry by reducing the number of synthetic steps and associated waste.

Spectroscopic and Structural Elucidation of 3 3 Fluoro 4 Methylphenoxy Propanoic Acid

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides critical information about the functional groups and bonding arrangements within a molecule.

The FTIR spectrum of 3-(3-fluoro-4-methylphenoxy)propanoic acid is expected to exhibit a series of characteristic absorption bands corresponding to its distinct functional groups. The most prominent feature would be a very broad absorption band for the hydroxyl (O-H) stretch of the carboxylic acid group, typically centered in the 3300-2500 cm⁻¹ region. This broadening is a result of intermolecular hydrogen bonding.

The carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated to appear as a strong, sharp peak between 1700 and 1725 cm⁻¹. The ether linkage (Ar-O-C) should produce a characteristic C-O stretching band around 1250-1200 cm⁻¹. The carbon-fluorine (C-F) bond, a key feature of this molecule, is expected to give rise to a strong absorption in the 1200-1000 cm⁻¹ region. Aromatic C=C stretching vibrations will likely be observed as multiple peaks in the 1600-1450 cm⁻¹ range. Aliphatic C-H stretching from the propanoic acid chain and the methyl group will appear just below 3000 cm⁻¹, while aromatic C-H stretching will be seen just above 3000 cm⁻¹.

Predicted FTIR Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300-2500 | Strong, Broad |

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2980-2850 | Medium-Strong |

| C=O Stretch | Carboxylic Acid | 1725-1700 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Strong (multiple bands) |

| C-O Stretch | Aryl Ether (Ar-O) | 1250-1200 | Strong |

| C-F Stretch | Fluoroaromatic | 1200-1000 | Strong |

Raman spectroscopy provides complementary information to FTIR, with non-polar bonds and symmetric vibrations often showing stronger signals. The Raman spectrum of this compound is expected to be dominated by the aromatic ring vibrations. The symmetric "ring breathing" vibration of the substituted benzene (B151609) ring should produce a particularly strong and sharp signal.

Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100-3050 | Strong |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2980-2850 | Medium |

| C=C Stretch | Aromatic Ring | 1615-1580 | Strong |

| Ring Breathing | Aromatic Ring | ~1000 | Strong, Sharp |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural proof.

The ¹H NMR spectrum will show distinct signals for each chemically non-equivalent proton in the molecule. The acidic proton of the carboxylic acid (-COOH) is expected to appear as a broad singlet far downfield, typically above 10 ppm, and its position can be solvent-dependent. docbrown.info

The three aromatic protons will appear in the range of 6.7-7.2 ppm. Their exact shifts and splitting patterns will be influenced by the activating methyl and phenoxy groups and the deactivating, electronegative fluoro group. The proton ortho to the fluorine and meta to the oxygen will likely be a doublet, coupled to the adjacent aromatic proton. The other two aromatic protons would appear as complex multiplets due to smaller long-range couplings.

The two methylene (B1212753) groups of the propanoic acid chain (-OCH₂CH₂COOH) will appear as two distinct triplets, likely in the ranges of 4.2-4.0 ppm and 2.9-2.7 ppm, respectively. The methylene group adjacent to the phenoxy oxygen (-OCH₂-) will be further downfield than the one adjacent to the carbonyl group (-CH₂COOH). The methyl group (-CH₃) attached to the aromatic ring should appear as a sharp singlet around 2.2-2.3 ppm.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOH | > 10.0 | Broad Singlet | 1H |

| Ar-H | 7.2-6.7 | Multiplet | 3H |

| -OCH₂- | 4.2-4.0 | Triplet | 2H |

| -CH₂-COOH | 2.9-2.7 | Triplet | 2H |

The ¹³C NMR spectrum will show a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing around 175-180 ppm. docbrown.info

The aromatic carbons will resonate in the 110-160 ppm region. The carbon directly bonded to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet, and its chemical shift will be significantly affected by the fluorine's high electronegativity. The carbon attached to the oxygen (C-O) will also be downfield, while the other aromatic carbons will have shifts determined by the combined electronic effects of all substituents. chemicalbook.com The carbon of the methyl group will appear upfield, around 15-20 ppm. The two methylene carbons of the propanoic acid chain will be found at approximately 65-70 ppm (-OCH₂-) and 35-40 ppm (-CH₂COOH).

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C OOH | 179-174 |

| Ar-C -F | 160-155 (d, ¹JCF ≈ 245 Hz) |

| Ar-C -O | 155-150 |

| Ar-C -H & Ar-C -CH₃ | 135-110 |

| -OC H₂- | 70-65 |

| -C H₂-COOH | 40-35 |

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorine-containing compounds. The spectrum for this compound would show a single resonance for the fluorine atom. The chemical shift is highly dependent on the electronic environment of the aromatic ring. For a fluorine atom positioned between an alkyl group and an ether linkage on a benzene ring, the chemical shift is expected to be in the range of -110 to -135 ppm relative to a CFCl₃ standard. This signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons. This technique is invaluable for confirming the presence and specific location of the fluorine substituent on the aromatic ring. rsc.org

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, MS provides direct evidence of a molecule's identity.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS measures m/z values to several decimal places. This high precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. ulster.ac.ukmasonaco.org

For this compound, the molecular formula is C₁₀H₁₁FO₃. HRMS analysis, typically using techniques like electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The experimentally measured mass is then compared against the theoretical (calculated) exact mass. A match within a narrow tolerance (typically < 5 ppm) confirms the elemental formula. mdpi.comnih.gov

Table 1: Theoretical Mass Data for C₁₀H₁₁FO₃

| Species | Molecular Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) |

| Neutral Molecule [M] | C₁₀H₁₁FO₃ | 198 | 198.06922 |

| Protonated Molecule [M+H]⁺ | C₁₀H₁₂FO₃⁺ | 199 | 199.07699 |

| Deprotonated Molecule [M-H]⁻ | C₁₀H₁₀FO₃⁻ | 197 | 197.06144 |

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov An ion corresponding to the molecule of interest (e.g., the [M+H]⁺ ion at m/z 199.0770) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure, acting as a molecular fingerprint. nih.gov

While specific experimental data for this compound is not publicly available, a fragmentation pathway can be predicted based on established chemical principles and the analysis of similar phenoxypropanoic acid derivatives. nih.govyoutube.com Key cleavages are expected at the ether linkage and around the carboxylic acid group.

Predicted Fragmentation Pathway for [M-H]⁻ (m/z 197.0614):

Loss of CO₂: The most common fragmentation for deprotonated carboxylic acids is the neutral loss of carbon dioxide (44.00 Da), which would yield a fragment ion at m/z 153.0614.

Ether Bond Cleavage: Scission of the C-O ether bond can occur, leading to the formation of the 3-fluoro-4-methylphenoxide anion at m/z 127.0454. This is a highly characteristic fragment for this class of compounds.

Table 2: Predicted Key Fragments in Negative Ion Mode MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 197.0614 | 153.0614 | CO₂ (43.9898 Da) | [CH₃(F)C₆H₃OCH₂CH₂]⁻ |

| 197.0614 | 127.0454 | C₃H₄O₂ (72.0211 Da) | [CH₃(F)C₆H₃O]⁻ |

Advanced Spectroscopic Techniques for Detailed Structural Insights (e.g., Submillimeter Wave Spectroscopy of Propanoic Acid)

Beyond routine analysis, advanced spectroscopic techniques can provide extraordinarily detailed information about molecular structure, particularly regarding different conformers. Submillimeter wave spectroscopy, a high-resolution gas-phase technique, measures the rotational transitions of molecules.

A study on propanoic acid (CH₃CH₂COOH), the parent acid of the side chain, utilized this technique to investigate its conformational landscape. jcyl.es The analysis identified two distinct conformers: a lower-energy cis form and a higher-energy gauche form. The precise rotational constants derived from the spectra allowed for an accurate determination of the geometric structure of each conformer.

For a more complex molecule like this compound, this technique could theoretically be used to:

Identify the preferred rotational isomers (rotamers) arising from rotation around the C-O ether bond and the C-C bonds of the propanoic acid chain.

Determine the precise bond lengths and angles in the gas phase, free from intermolecular forces present in the solid state.

Understand the influence of the fluorine and methyl substituents on the conformational preferences of the side chain.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can map the electron density and thereby determine the precise position of each atom.

While a crystal structure for this compound has not been reported in the public domain, analysis of related phenoxyalkanoic acids reveals common and expected structural features. acs.orgiucr.org

Expected Structural Features:

Dimerization: Carboxylic acids in the solid state almost universally form centrosymmetric hydrogen-bonded dimers. It is expected that two molecules of this compound would be linked via strong hydrogen bonds between their carboxyl groups. researchgate.net

Side Chain Conformation: The conformation of the propanoic acid side chain relative to the plane of the phenyl ring is a key structural parameter. Studies on similar compounds show that the ether linkage often adopts a conformation where the C-O-C-C torsion angle is non-planar (synclinal), while the carboxyl group itself is typically planar. researchgate.net

Table 3: Structural Parameters Determined by X-ray Crystallography

| Parameter | Description | Typical Expected Value/Feature |

| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal. | N/A (Specific to crystal) |

| Space Group | The symmetry elements present in the crystal structure. | Often centrosymmetric (e.g., P-1, P2₁/c) for racemic mixtures. researchgate.net |

| O-H···O Bond Length | The distance between oxygen atoms in the hydrogen-bonded dimer. | ~2.6 Å researchgate.net |

| C-O-C-C Torsion Angle | The angle defining the orientation of the side chain relative to the ether bond. | Typically synclinal (~60-120°) or antiplanar (~180°). |

| Aromatic Ring | The geometry of the substituted benzene ring. | Expected to be planar. |

Computational Chemistry and Theoretical Studies on 3 3 Fluoro 4 Methylphenoxy Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a robust framework for investigating the electronic and geometric features of 3-(3-Fluoro-4-methylphenoxy)propanoic acid.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), are utilized to optimize the molecular geometry and determine the most stable arrangement of its atoms in three-dimensional space. These calculations provide precise bond lengths, bond angles, and dihedral angles.

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound is complex due to the rotational freedom around several single bonds, particularly the C-O-C ether linkage and the C-C bonds of the propanoic acid side chain. Conformational analysis aims to identify the various stable conformers and the energy barriers between them.

By systematically rotating key dihedral angles and calculating the corresponding single-point energies, a potential energy surface can be mapped. This analysis reveals the global minimum energy conformation, which is the most probable structure at low temperatures, as well as other low-energy local minima that may be populated at room temperature. These studies are crucial for understanding how the molecule's shape influences its interactions with other molecules.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of conformational flexibility. MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion.

For this compound, MD simulations can illustrate how the molecule behaves in a solution or at different temperatures. These simulations can reveal the transitions between different conformational states and the timescale of these changes, providing a more realistic representation of the molecule's behavior in a real-world environment.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and intermolecular and intramolecular interactions. By analyzing the filled and empty orbitals, NBO can quantify the delocalization of electron density, which is indicative of hyperconjugative and hydrogen bonding interactions.

In this compound, NBO analysis can elucidate the nature of the intramolecular hydrogen bond that may form between the carboxylic acid group and the ether oxygen atom. Furthermore, it can describe the electronic interactions between the fluorine and methyl substituents and the aromatic ring, as well as their influence on the propanoic acid side chain.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. Reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

Table 1: Calculated Reactivity Descriptors for this compound (Note: The following values are hypothetical and for illustrative purposes, as specific research data for this exact compound is not publicly available.)

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.8 |

| LUMO Energy | ELUMO | - | -1.2 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.6 |

| Ionization Potential | I | -EHOMO | 6.8 |

| Electron Affinity | A | -ELUMO | 1.2 |

| Global Hardness | η | (I - A) / 2 | 2.8 |

| Chemical Potential | μ | -(I + A) / 2 | -4.0 |

Prediction of Spectroscopic Parameters from Theoretical Models

Computational methods can predict various spectroscopic properties, such as vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

For this compound, DFT calculations can compute the harmonic vibrational frequencies. These calculated frequencies, when properly scaled, can be compared with experimental IR and Raman spectra to assign specific vibrational modes to the observed peaks. Similarly, theoretical calculations of NMR chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can aid in the assignment of complex NMR spectra. The prediction of the UV-Vis spectrum involves calculating the electronic transition energies and oscillator strengths, which correspond to the absorption maxima.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Structure Activity Relationship Sar Studies of 3 3 Fluoro 4 Methylphenoxy Propanoic Acid Derivatives

Impact of Fluoro and Methyl Substituents on Biological Recognition and Potency

The substitution pattern on the phenyl ring is a cornerstone of the SAR for this scaffold. The presence of both a fluoro and a methyl group at the 3- and 4-positions, respectively, creates a unique electronic and steric profile that is crucial for molecular recognition by a biological target.

The fluorine atom, being highly electronegative, significantly influences the molecule's properties. It can modulate the acidity (pKa) of the distant carboxylic acid group through electronic withdrawal, which can be critical for establishing optimal ionic interactions with a receptor. Furthermore, fluorine can participate in forming specific, favorable interactions with protein backbones or side chains, including hydrogen bonds in some contexts. A key role of fluorination in medicinal chemistry is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes bohrium.com. Introducing a fluorine atom can therefore increase the half-life and bioavailability of a compound.

The 4-methyl group provides steric bulk and has a mild electron-donating effect. This substituent can serve to orient the molecule within a binding pocket, potentially fitting into a specific hydrophobic sub-pocket. The interplay between the electron-withdrawing fluoro group and the electron-donating methyl group fine-tunes the electronic distribution across the aromatic ring, which can be essential for optimal π-π stacking or other non-covalent interactions with the target protein.

The precise positioning of these substituents is critical. Shifting the fluoro or methyl group to other positions on the phenyl ring would likely alter the binding affinity, as illustrated in the hypothetical data below.

Table 1: Illustrative Impact of Phenyl Substituents on Biological Potency

| Compound | R1 | R2 | Biological Potency (IC50, nM) - Hypothetical |

|---|---|---|---|

| A | 3-Fluoro | 4-Methyl | 50 |

| B | 2-Fluoro | 4-Methyl | 250 |

| C | 4-Fluoro | 3-Methyl | 400 |

| D | H | 4-Methyl | 800 |

Role of the Phenoxy Spacer in Ligand-Target Interactions

The phenoxypropanoic acid structure consists of an aromatic ring and a carboxylic acid moiety connected by an ether linkage to an aliphatic chain. This entire assembly, the phenoxy spacer, is not merely a passive linker but plays an active role in orienting the key functional groups for effective ligand-target binding.

The ether oxygen and the three-carbon chain provide a specific distance and geometry between the substituted phenyl ring and the carboxylate group. The flexibility of the propoxy chain allows the molecule to adopt a low-energy conformation that is complementary to the topology of the receptor's binding site. The length of this spacer is often critical; shortening it to an acetoxy linker or extending it to a butoxy linker would alter the spatial relationship between the two key binding motifs, likely leading to a significant loss of potency. The ether oxygen itself can also act as a hydrogen bond acceptor, further anchoring the ligand within the active site.

Influence of the Carboxylic Acid Moiety on Bioactivity

The carboxylic acid group is a dominant pharmacophoric feature in this class of compounds. At physiological pH, this group is typically deprotonated to form a carboxylate anion. This negative charge allows for the formation of strong, long-range ionic bonds (salt bridges) with positively charged amino acid residues, such as arginine, lysine, or histidine, within the target's binding site. This is often the primary anchoring interaction.

Table 2: Hypothetical Bioactivity of Carboxylic Acid and Common Bioisosteres

| Compound | Acidic Moiety | Rationale | Relative Potency - Hypothetical |

|---|---|---|---|

| A | Carboxylic Acid | Forms strong ionic and hydrogen bonds. | 1.0 |

| B | Tetrazole | pKa is similar to carboxylic acid; acts as a non-classical bioisostere. | 0.8 |

| C | Acylsulfonamide | Can mimic the charge and hydrogen bonding pattern. | 0.6 |

| D | Ester (Prodrug) | Biologically inactive until hydrolyzed to the carboxylic acid. | <0.1 |

Stereochemical Effects on Activity and Selectivity

The core structure of 3-(3-Fluoro-4-methylphenoxy)propanoic acid is achiral. However, substitution on the propanoic acid chain, for example at the C2 position, would create a chiral center, leading to the existence of (R) and (S) enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.

This difference arises because biological targets, such as enzymes and receptors, are themselves chiral. The binding of a small molecule to its target often requires a precise three-dimensional arrangement of interacting groups. One enantiomer may fit perfectly into the binding site, achieving multiple high-affinity interactions, while its mirror image (the other enantiomer) may be unable to bind effectively due to steric clashes or the improper orientation of key functional groups. In some cases, one enantiomer is active (the eutomer) while the other is inactive (the distomer). Synthesizing and testing the enantiomers separately is therefore a critical step in SAR studies for any chiral derivative of this scaffold. The use of a racemic mixture in initial screenings can sometimes be misleading if one enantiomer is significantly more potent than the other mdpi.com.

Table 3: Illustrative Stereochemical Effects on Activity (for a hypothetical C2-substituted derivative)

| Compound | Stereochemistry | Biological Activity (Ki, nM) - Hypothetical |

|---|---|---|

| A | (S)-enantiomer | 25 |

| B | (R)-enantiomer | 1500 |

Substituent Effects on Aromatic and Aliphatic Portions of the Scaffold

A comprehensive SAR investigation involves systematically modifying both the aromatic and aliphatic portions of the molecular scaffold to map the chemical space required for optimal activity.

On the aromatic portion, beyond the existing 3-fluoro and 4-methyl groups, a wide array of other substituents could be explored. The electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of these substituents are primary variables. For example, replacing the 4-methyl group with a larger isopropyl or a smaller hydrogen atom would probe the size limits of the hydrophobic pocket. Similarly, replacing the 3-fluoro with a more electron-withdrawing trifluoromethyl group or a more lipophilic chloro group would modulate the electronic properties and potential halogen-bonding interactions.

On the aliphatic portion, modifications can include altering the length of the linker chain. A 2-(3-fluoro-4-methylphenoxy)acetic acid (one carbon shorter) or a 4-(3-fluoro-4-methylphenoxy)butanoic acid (one carbon longer) would test the importance of the distance between the phenyl ring and the carboxylate. Furthermore, introducing substituents along this chain, such as a methyl group at the C2 position (creating chirality) or a gem-dimethyl group at C2, can be used to introduce conformational constraints. Restricting the rotation of the linker can pre-organize the molecule into a more favorable binding conformation, potentially increasing affinity, but can also introduce steric hindrance if the conformation is incorrect. The principles of how aryl substitution can reduce or abolish certain activities are well-documented in SAR studies of various compound classes nih.gov.

Table 4: Illustrative SAR Data for Modifications to the Scaffold

| Compound | Aromatic Substitution | Aliphatic Chain | Biological Potency (IC50, nM) - Hypothetical |

|---|---|---|---|

| A | 3-Fluoro, 4-Methyl | 3-Propanoic acid | 50 |

| B | 3-Chloro, 4-Methyl | 3-Propanoic acid | 75 |

| C | 3-Fluoro, 4-Trifluoromethyl | 3-Propanoic acid | 120 |

| D | 3-Fluoro, 4-Methyl | 2-Acetic acid | 900 |

| E | 3-Fluoro, 4-Methyl | 4-Butanoic acid | 1100 |

Mechanistic Investigations of Biological Activities of 3 3 Fluoro 4 Methylphenoxy Propanoic Acid Analogs

Modulation of Receptor Pathways

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism and Related Lipid Metabolism Pathways

Analogs of 3-(3-fluoro-4-methylphenoxy)propanoic acid, particularly those belonging to the fibrate class of drugs, are well-established agonists of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism.

The agonistic activity of these analogs on PPARα initiates a cascade of molecular events that ultimately leads to the modulation of lipid levels. Upon binding to PPARα, the ligand induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This PPARα-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.

This binding event upregulates the transcription of genes involved in various aspects of lipid metabolism, including:

Fatty acid uptake and oxidation: Increased expression of genes encoding for fatty acid transport proteins and mitochondrial and peroxisomal fatty acid β-oxidation enzymes.

Lipoprotein metabolism: Enhanced catabolism of triglyceride-rich lipoproteins through the increased expression of lipoprotein lipase (B570770) and decreased expression of its inhibitor, apolipoprotein C-III.

High-density lipoprotein (HDL) synthesis: Increased production of apolipoproteins A-I and A-II, the major protein components of HDL.

The collective effect of these gene regulatory events is a reduction in plasma triglycerides and an increase in HDL cholesterol levels.

Free Fatty Acid Receptor 4 (FFAR4/GPR120) Agonistic Mechanisms

Certain analogs of this compound have been identified as agonists of the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120. FFAR4 is a G protein-coupled receptor (GPCR) that is activated by medium and long-chain fatty acids and is implicated in the regulation of glucose metabolism and inflammatory responses.

The agonistic mechanism at FFAR4 involves the binding of the ligand to the receptor, which is primarily expressed in adipose tissue, macrophages, and the gastrointestinal tract. This binding event triggers the coupling of the receptor to intracellular G proteins, predominantly of the Gq/11 family. Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

These second messengers propagate the signal downstream:

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

DAG activates protein kinase C (PKC).

The increase in intracellular calcium and activation of PKC mediate the physiological effects of FFAR4 agonism, which include the potentiation of glucose-stimulated insulin (B600854) secretion from pancreatic β-cells and the promotion of anti-inflammatory effects in macrophages.

Topoisomerase II Inhibition Pathways

There is no available scientific literature to suggest that this compound or its close analogs act as inhibitors of Topoisomerase II. This enzyme is a critical regulator of DNA topology and is a validated target for several anticancer drugs. Its inhibition leads to the accumulation of DNA double-strand breaks and subsequent cell death.

SIRT2 and EGFR Targeting Mechanisms

Currently, there is no published research indicating that this compound or its analogs target Sirtuin 2 (SIRT2) or the Epidermal Growth Factor Receptor (EGFR). SIRT2 is a protein deacetylase involved in various cellular processes, including cell cycle regulation and metabolism. EGFR is a receptor tyrosine kinase that plays a key role in cell growth and proliferation.

Hypoxia-Inducible Factor-1 (HIF-1) Protein Accumulation Inhibition Mechanisms

No studies have been found that investigate the effect of this compound or its analogs on the accumulation of Hypoxia-Inducible Factor-1 (HIF-1) protein. HIF-1 is a transcription factor that plays a central role in the cellular response to low oxygen conditions (hypoxia). Inhibition of HIF-1 signaling is being explored as a potential therapeutic strategy for cancer and other diseases. The HIF-1 protein is a heterodimer composed of an alpha and a beta subunit. Under hypoxic conditions, the alpha subunit is stabilized, allowing it to dimerize with the beta subunit and activate the transcription of genes that promote adaptation to hypoxia.

The exploration of phenoxypropanoic acid derivatives has revealed a diverse range of biological activities. This section delves into the mechanistic investigations of these compounds, focusing on enzyme inhibition, antioxidant effects, and antimicrobial actions, providing insights into the potential therapeutic applications of this compound and its structural relatives.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. nih.govmdpi.com Research into compounds structurally related to this compound has highlighted their potential as MAO-B inhibitors.

Analogs featuring a phenoxy group have demonstrated significant inhibitory activity against MAO-B. For instance, a study on 5-phenoxy 8-aminoquinolines revealed that these compounds were potent inhibitors of both MAO-A and MAO-B, with a notable selectivity for MAO-B. nih.gov One analog, 5-(4-Trifluoromethylphenoxy)-4-methylprimaquine, was a particularly strong inhibitor of MAO-B, with an IC50 value of 150 nM, making it 626 times more potent than the parent compound, primaquine. nih.gov This suggests that the substituted phenoxy moiety is a key contributor to the inhibitory activity.

Furthermore, natural phenylpropanoid derivatives have been identified as a promising class of MAO-B inhibitors. nih.gov This is significant as this compound shares the core phenylpropanoid scaffold. The inhibitory mechanism of these compounds often involves interactions with key amino acid residues, such as Tyr398 and Tyr435, within the hydrophobic binding pocket of the MAO-B enzyme. nih.gov

| Compound/Analog Class | Target Enzyme | Key Findings | Reference |

| 5-(4-Trifluoromethylphenoxy)-4-methylprimaquine | MAO-B | IC50 = 150 nM; 626-fold more potent than primaquine. | nih.gov |

| Natural Phenylpropanoid Derivatives | MAO-B | Identified as a key molecular scaffold for MAO-B inhibition. | nih.gov |

| Benzenesulfonamide derivatives | MAO-B | Identified as potent and isoform-specific inhibitors of MAO-B. | mdpi.com |

Cyclooxygenase (COX) Enzyme Inhibition in Anti-inflammatory Pathways

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. nih.gov The inhibition of COX-1 and COX-2 is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). The structural characteristics of this compound suggest its potential as a COX inhibitor, a hypothesis supported by studies on related analogs.

Research on naproxene, a well-known NSAID with a 2-(naphthyl)propanoic acid structure, has provided insights into the structure-activity relationships for COX inhibition. A study on naproxene derivatives indicated that the introduction of bulky substituents can be detrimental to inhibitory activity against both COX-1 and COX-2. nih.gov This finding is pertinent to this compound, as the substituted phenoxy group represents a significant structural feature.

Further supporting the potential for COX inhibition, studies on cyclic imides bearing a β-phenylalanine scaffold, which includes a propanoic acid moiety, have shown them to be promising inhibitors of COX-1 and COX-2. nih.gov The inhibitory activity of these compounds is influenced by the nature of the substitutions on the cyclic imide and phenyl rings. nih.gov

| Analog Class | Target Enzyme(s) | Key Findings | Reference |

| Naproxene Derivatives | COX-1, COX-2 | Bulky substituents are unfavorable for COX-1 and COX-2 inhibition. | nih.gov |

| Cyclic Imides with β-phenylalanine scaffold | COX-1, COX-2 | Show promise as inhibitors of both COX-1 and COX-2. | nih.gov |

| Arachidonyl trifluoromethyl ketone | COX-1, COX-2 | Potent inhibitor of both COX-1 and COX-2 with IC50 values of 0.5 and 0.1 μM in MC3T3-E1 cells. | nih.gov |

Antioxidant Activity and Oxidative Stress Modulation Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of diseases. nih.gov Phenolic compounds are well-known for their antioxidant properties, and analogs of this compound have been investigated for their ability to modulate oxidative stress.

A key determinant of the antioxidant activity of phenolic acids is the substitution pattern on the aromatic ring. Research has shown that increasing the number of hydroxyl and methoxy (B1213986) groups on the phenyl ring enhances the antioxidant capacity of these compounds. nih.gov This is due to the ability of these groups to donate hydrogen atoms, which neutralizes free radicals. While this compound itself has fluoro and methyl substituents, this principle underscores the importance of the substitution pattern in defining the antioxidant potential of this class of compounds.

Conversely, some structurally related compounds can induce oxidative stress. For example, perfluorooctanoic acid has been shown to induce oxidative damage and mitochondrial dysfunction in pancreatic β-cells by increasing the formation of ROS and nitric oxide. nih.gov This highlights the nuanced effects that different substitutions can have on the pro-oxidant or antioxidant properties of a molecule.

| Compound Class/Principle | Effect on Oxidative Stress | Mechanism | Reference |

| Phenolic Acids | Antioxidant | Increased number of hydroxyl and methoxy groups enhances radical scavenging. | nih.gov |

| Perfluorooctanoic Acid | Pro-oxidant | Increases formation of reactive oxygen species and nitric oxide. | nih.gov |

| Algerian Propolis Extracts | Antioxidant | Rich in phenolic and flavonoid compounds with strong antiradical and reducing activities. | nih.gov |

Investigations into Antimicrobial Mechanisms

The rise of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents. Phenoxy-based compounds have emerged as a promising area of research in this field.

Antibacterial Activity against Multidrug-Resistant Pathogens (e.g., MRSA, ESKAPE Group Bacteria)

Methicillin-resistant Staphylococcus aureus (MRSA) and the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) represent a significant threat to global health due to their extensive drug resistance. nih.gov

Studies on brominated phenoxyphenols, which share the core phenoxy structure with this compound, have demonstrated broad-spectrum antibacterial activity. nih.gov These compounds were found to be bactericidal against both replicating and stationary-phase MRSA and P. aeruginosa. nih.gov Notably, they were also effective against biofilm-incorporated cells, a major challenge in treating chronic infections. nih.gov The proposed mechanism of resistance to these compounds in MRSA involves the downregulation of phosphotransferase system components, suggesting that uptake of the compounds is a critical step for their activity. nih.gov

The development of novel agents is crucial as ESKAPE pathogens have evolved numerous mechanisms to evade the effects of antibiotics, including enzymatic degradation of drugs, modification of drug targets, and active efflux of antibiotics from the bacterial cell. nih.gov

| Analog Class | Target Pathogens | Key Findings | Reference |

| Brominated Phenoxyphenols | MRSA, P. aeruginosa, Enterobacter sp. | Bactericidal against replicating, persistent, and biofilm-incorporated cells. | nih.gov |

| Fluoroamphiphilic Polymers | MDR Gram-negative ESKAPE pathogens | Selective antimicrobial ability, low resistance, and high in vitro cell selectivity. | nih.gov |

| Artemisia herba-alba extracts | MRSA | Methanol extract showed significant antibacterial activity against MRSA. | nih.gov |

Antifungal Activity (e.g., against Candida auris)

Candida auris is an emerging multidrug-resistant fungal pathogen that poses a serious global health threat, causing severe healthcare-associated infections. nih.gov The limited efficacy of existing antifungal drugs against C. auris has spurred the search for new therapeutic options. scienceopen.com

Phenolic compounds have shown promise in this area. For example, ellagic acid and caffeic acid phenethyl ester (CAPE) have demonstrated significant antifungal and antivirulence activities against drug-resistant strains of C. auris. mdpi.com The minimum inhibitory concentration (MIC) for ellagic acid ranged from 0.125 to 0.25 µg/mL, while for CAPE, it ranged from 1 to 64 µg/mL. mdpi.com These compounds are thought to exert their effects by disrupting the fungal cell wall. mdpi.com

The potential for synergistic interactions with existing antifungals is also being explored. For instance, some off-patent drugs have been found to act synergistically with voriconazole (B182144) and anidulafungin (B1665494) against C. auris, suggesting that combination therapies could be a viable strategy to combat these challenging infections. scienceopen.com

| Compound/Analog Class | Target Pathogen | Key Findings | Reference |

| Ellagic Acid | Candida auris | MIC: 0.125-0.25 µg/mL; acts by modifying the fungal cell wall. | mdpi.com |

| Caffeic Acid Phenethyl Ester (CAPE) | Candida auris | MIC: 1-64 µg/mL; significantly reduced biofilm biomass and adhesion. | mdpi.com |

| Natural Antiseptics (Tea Tree Oil, Manuka Oil) | Candida auris | Fungicidal at concentrations ≤1.25% (v/v). | nih.gov |

Antitubercular Activity Mechanisms

The potential antitubercular mechanisms of this compound can be hypothesized by studying other propanoic acid derivatives and compounds with similar structural motifs that have shown activity against Mycobacterium tuberculosis (Mtb).

One potential target is the mycolic acid synthesis pathway, which is essential for the Mtb cell wall. The enzyme 2-trans-enoyl-acyl carrier protein reductase (InhA) is a key player in this pathway. Research has shown that 3-Nitropropanoic acid (3NP), a simple propanoic acid derivative, can inhibit the growth of Mtb by targeting InhA. nih.gov It occupies a hydrophobic binding site near the NAD+ cofactor, primarily interacting through electrostatic and water-mediated hydrogen bonds. nih.gov This suggests that a propanoic acid scaffold can be adapted to fit within the active site of this crucial enzyme.

Another critical enzyme in mycobacterial fatty acid synthesis is β-ketoacyl ACP synthase I (KasA). A study on a fluorinated phenoxyphenyl derivative, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, identified KasA as its cellular target. mdpi.com The inhibitory mechanism involves hydrogen bonding with catalytic histidine residues and physically blocking the substrate-binding tunnel, thereby interfering with the synthesis of long-chain fatty acids necessary for the cell wall. mdpi.com Given that this compound contains both a fluoro-phenoxy group and a propanoic acid moiety, it could plausibly exert antitubercular effects by inhibiting key enzymes like InhA or KasA in the mycolic acid biosynthesis pathway.

Anticarcinogenic Research Modalities and Cellular Mechanisms

The investigation into the anticarcinogenic potential of propanoic acid derivatives reveals several cellular mechanisms that could be relevant for this compound. Research on analogous compounds points towards mechanisms involving the induction of cell death (apoptosis and autophagy), inhibition of cell signaling pathways, and disruption of the cellular cytoskeleton.

Propionic acid (PA) itself, as a short-chain fatty acid, has been shown to inhibit the viability of HeLa cervical cancer cells. nih.govnih.gov Its mechanism involves the induction of reactive oxygen species (ROS), which leads to mitochondrial membrane dysfunction. nih.govnih.gov Furthermore, PA can inhibit the NF-κB and AKT/mTOR signaling pathways, which are critical for cancer cell survival, and induce autophagy, a cellular self-degradation process that can lead to cell death. nih.govnih.gov

Fluorinated analogs have also shown potent anticancer activity. For instance, fluorinated β-lactam compounds designed as analogs of the microtubule-targeting agent Combretastatin A-4 have demonstrated significant antiproliferative activity. mdpi.com One such compound, 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. mdpi.com This is accompanied by the downregulation of anti-apoptotic proteins like Bcl2 and survivin and the upregulation of pro-apoptotic proteins like Bax. mdpi.com

Other research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has identified them as promising scaffolds for developing new anticancer agents with antioxidant properties. mdpi.com This dual activity could be beneficial in cancer therapy. mdpi.com

Table 1: Anticarcinogenic Mechanisms of Propanoic Acid Analogs

| Analog Compound | Cancer Cell Line | Observed Cellular Mechanism | Reference |

|---|---|---|---|

| Propionic Acid (PA) | HeLa (Cervical Cancer) | Induces ROS, mitochondrial dysfunction, inhibits NF-κB and AKT/mTOR pathways, induces autophagy. | nih.govnih.gov |

| 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast Cancer) | Inhibits tubulin polymerization, induces apoptosis, downregulates Bcl2 and survivin. | mdpi.com |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | A549 (Lung Cancer) | Exhibits anticancer and antioxidant activities. | mdpi.com |

Anti-inflammatory and Analgesic Pathways Elucidation

The structural class of this compound is closely related to the phenylalkanoic acids, which includes many well-known nonsteroidal anti-inflammatory drugs (NSAIDs). The primary and most well-elucidated mechanism for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes.

COX enzymes (both COX-1 and COX-2 isoforms) are responsible for converting arachidonic acid into prostaglandins. Prostaglandins are key signaling molecules that mediate inflammation, pain, and fever. By inhibiting COX enzymes, phenoxypropanoic acid derivatives can reduce prostaglandin (B15479496) synthesis, thereby exerting anti-inflammatory and analgesic effects.

Research on structurally similar compounds provides strong evidence for this pathway.

2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid (FMPA) , a fluorinated derivative, is believed to inhibit COX enzymes, which is central to its anti-inflammatory action. In vitro studies confirmed it can reduce the production of pro-inflammatory cytokines.

3-Benzoyl-propionic acid (3BPA) demonstrated significant anti-inflammatory activity by reducing cell migration and levels of nitric oxide (NO) and prostaglandin E2 (PGE2). researchgate.net

3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) showed significant local analgesic and anti-inflammatory effects in animal models, consistent with peripheral COX inhibition. nih.gov

Derivatives of Loxoprofen , another propionic acid NSAID, were developed to have equivalent anti-inflammatory effects, which are derived from COX inhibition. researchgate.net

These findings collectively suggest that the principal pathway for the anti-inflammatory and analgesic activity of this compound would be the inhibition of the cyclooxygenase enzymes.

Table 2: Anti-inflammatory and Analgesic Activity of Propanoic Acid Analogs

| Analog Compound | Primary Mechanism | Observed Effect | Reference |

|---|---|---|---|

| 2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid (FMPA) | Cyclooxygenase (COX) Inhibition | Reduced production of pro-inflammatory cytokines. | |

| 3-Benzoyl-propionic acid (3BPA) | Inhibition of Inflammatory Mediators | Marked reduction of cell migration, NO, and PGE2 levels. | researchgate.net |

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) | Peripheral Analgesic/Anti-inflammatory Action | Inhibited acetic acid-induced writhing and carrageenin-induced inflammation. | nih.gov |

| Loxoprofen Derivatives | Cyclooxygenase (COX) Inhibition | Showed equivalent anti-inflammatory effect to the parent drug. | researchgate.net |

Herbicidal Mechanisms of Action and Selectivity

As a member of the phenoxy-carboxylic-acid family, this compound is expected to function as a synthetic auxin herbicide. weedscience.org This is one of the oldest and most well-understood herbicide modes of action.

The mechanism mimics the action of the natural plant growth hormone indole-3-acetic acid (IAA), or auxin. wikipedia.org Synthetic auxins like the phenoxypropanoic acids bind to auxin receptors in susceptible plants. This leads to an overload of hormonal signals, causing uncontrolled, disorganized cell division and growth. wikipedia.org This abnormal growth ultimately leads to the death of the plant, particularly in broadleaf species.

Key aspects of this mechanism and its selectivity include:

Target Weeds : This class of herbicides is highly effective for controlling broadleaf weeds. wikipedia.org

Crop Selectivity : Because they primarily affect broadleaf plants (dicots), they can be used selectively to remove weeds from grass crops like corn, wheat, and turf, which are generally tolerant. purdue.edu

Stereoisomer Activity : For many phenoxypropanoic acids, the herbicidal activity is stereospecific. For example, in the closely related herbicide Mecoprop (2-(4-Chloro-2-methylphenoxy)propanoic acid), only the (R)-(+)-enantiomer, known as Mecoprop-P, possesses significant herbicidal activity. wikipedia.org It is highly likely that a similar stereospecificity would exist for this compound.

While other mechanisms like mitotic disruption exist for some herbicides with superficially similar names, the phenoxy-carboxylic acid structure strongly points to the synthetic auxin pathway as the primary mode of herbicidal action for this compound. weedscience.orgnih.gov

Advanced Analytical Methodologies for Detection and Quantification

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis

UHPLC-MS/MS stands as a premier technique for the trace analysis of phenoxy acid compounds due to its exceptional sensitivity and selectivity. This method is particularly advantageous for analyzing these compounds in complex matrices like water, as it often requires minimal sample preparation. nih.govlcms.cz The analysis of structurally similar phenoxyacetic acids is often complicated by their structural similarity and their tendency to form negative ions in electrospray ionization (ESI). nih.gov However, UHPLC-MS/MS can be optimized to detect both negatively and positively charged analytes in a single run, which streamlines the analysis process. nih.gov

For related phenoxy acid herbicides, UHPLC-MS/MS methods have achieved low limits of detection (LOD), often in the range of 0.00008 to 0.0047 µg·L⁻¹ in water samples. nih.gov The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode enhances selectivity, which is crucial when dealing with potential interferences in environmental samples. econference.io The chromatographic separation is typically achieved on a C18 column with a mobile phase consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol. nih.goveconference.ioepa.gov The addition of an acid, such as formic acid, to the mobile phase is critical for improving peak shape and enhancing retention of these acidic compounds. nih.goveurl-pesticides.eu

Table 1: Illustrative UHPLC-MS/MS Parameters for Analysis of Related Phenoxy Acid Herbicides

| Parameter | Value | Reference |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) | econference.io |

| Mobile Phase A | Water with 0.1% Formic Acid | epa.gov |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | epa.gov |

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode | nih.gov |

| Detection | Triple Quadrupole Mass Spectrometer (MRM mode) | econference.io |

| Injection Volume | 5-50 µL | econference.io |

| Flow Rate | 0.2-0.5 mL/min | epa.gov |

Note: This table represents typical conditions for related compounds and would require optimization for 3-(3-Fluoro-4-methylphenoxy)propanoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust method for the analysis of phenoxy acid herbicides. A key consideration for GC-MS analysis of these compounds is the necessity of a derivatization step. Since phenoxy acids are polar and not sufficiently volatile for direct GC analysis, they must be converted into less polar and more volatile esters, typically methyl esters. epa.gov This is commonly achieved using reagents like diazomethane (B1218177) or boron trifluoride-methanol. usgs.gov

Following derivatization, the resulting esters are separated on a capillary column and detected by a mass spectrometer. epa.gov GC-MS provides excellent confirmatory data through the comparison of retention times and mass spectra against those of an authentic standard. epa.gov For enhanced sensitivity, especially in environmental samples with potential interferences, an electron capture detector (ECD) can be used, as it is highly sensitive to halogenated compounds. epa.govusgs.gov The practical lower limits of measurement for related phenoxy acid herbicides using GC-ECD can reach the parts-per-trillion (ppt) level in water samples. usgs.gov

Table 2: General GC-MS Workflow for Phenoxy Acid Analysis

| Step | Description | Reference |

| 1. Extraction | Extraction of the acidic herbicide from the sample matrix (e.g., water, soil) using a suitable solvent. The pH is adjusted to ensure the compound is in its acidic form for efficient extraction. | epa.govusgs.gov |

| 2. Derivatization | Conversion of the acidic herbicide to its methyl ester using a derivatizing agent (e.g., diazomethane, BF₃-methanol). | epa.govusgs.gov |

| 3. Cleanup | Optional step to remove interferences from the extract, which may involve solid-phase extraction (SPE). | epa.gov |

| 4. GC-MS Analysis | Injection of the derivatized extract onto a GC column for separation, followed by detection and quantification using a mass spectrometer or other sensitive detector like an ECD. | epa.govusgs.gov |

Note: This workflow would be applicable to this compound after appropriate method development and validation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers a viable alternative for the analysis of this compound, particularly when coupled with a sensitive detector. Unlike GC, HPLC can often analyze these acidic compounds directly without the need for derivatization, simplifying sample preparation. nih.gov

The separation is typically performed using a reversed-phase C18 column with a mobile phase of acidified water and an organic modifier like acetonitrile. nih.govresearchgate.net For detection, a UV detector can be used; however, for trace analysis, a more sensitive detector like a fluorescence detector or a mass spectrometer is preferred. nih.gov For instance, a method for a structurally similar propanoic acid impurity utilized fluorescence detection to enhance sensitivity, with excitation and emission wavelengths optimized for the analyte. nih.gov The validation of such HPLC methods has demonstrated good linearity, precision, and accuracy for the quantification of related compounds. researchgate.net

Table 3: Example HPLC Conditions for Analysis of a Related Propanoic Acid Compound

| Parameter | Value | Reference |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5) | nih.gov |

| Detector | Fluorescence (Ex: 220 nm, Em: 285 nm) or UV | nih.gov |

| Flow Rate | 1.0-1.2 mL/min | nih.govresearchgate.net |

| Temperature | Ambient or elevated (e.g., 80°C for specific separations) | nih.gov |

| Analysis Time | < 25 minutes | nih.govresearchgate.net |

Note: These conditions are based on the analysis of a related compound and would need to be adapted and optimized for the specific analysis of this compound.

Emerging Research Directions and Future Challenges

Development of Next-Generation Analogues with Enhanced Selectivity and Potency

The development of analogues of phenoxypropanoic acid derivatives is an active area of research, with a focus on enhancing their biological activity. For instance, derivatives of 3-((4-Hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their antimicrobial and anticancer properties. mdpi.commdpi.com These studies have shown that the introduction of different substituents can significantly modulate the biological activity of the parent compound. For example, hydrazone derivatives containing heterocyclic substituents exhibited potent and broad-spectrum antimicrobial activity against multidrug-resistant bacteria and fungi. mdpi.com Similarly, the introduction of a 2-furyl substituent in this scaffold resulted in a compound with promising anticancer activity against non-small cell lung cancer cells. mdpi.com

In the context of anti-inflammatory drugs, derivatives of 2-{2-fluoro-4-[(2- oxocyclopentyl)methyl]phenyl}propanoic acid have been synthesized to improve upon the properties of existing nonsteroidal anti-inflammatory drugs (NSAIDs). One such derivative demonstrated higher anti-inflammatory activity compared to its parent compound, 2-fluoroloxoprofen, with a similar profile regarding gastric ulcerogenic effects, suggesting its potential as a therapeutically beneficial NSAID. elsevierpure.com

Future research on analogues of 3-(3-Fluoro-4-methylphenoxy)propanoic acid would likely involve the systematic modification of its structure to improve selectivity and potency towards specific biological targets. This could include altering the substitution pattern on the phenyl ring, modifying the propanoic acid side chain, or introducing different functional groups to enhance interactions with target proteins.

Computational Drug Design and Virtual Screening Applications for Novel Biological Targets

Computational methods are increasingly being used to accelerate the discovery and design of new drugs. nih.govmdpi.com Virtual screening, a computational technique that involves the screening of large libraries of chemical compounds against a biological target, is a powerful tool for identifying potential drug candidates. nih.govmdpi.comnih.govresearchgate.net This approach can be applied to identify novel biological targets for compounds like This compound .

Pharmacophore modeling, a method that defines the essential three-dimensional arrangement of functional groups required for biological activity, can be used to guide the design of new analogues with improved properties. mdpi.comnih.gov By creating a pharmacophore model based on the structure of a known active compound, it is possible to search for other molecules in a database that fit the model and are therefore likely to have similar biological activity.

For example, a combination of pharmacophore-based virtual screening and molecular docking has been successfully used to identify novel inhibitors of bacterial enzymes. nih.gov This approach could be used to explore the potential of This compound and its analogues to inhibit a wide range of biological targets, including enzymes, receptors, and ion channels.

| Computational Technique | Application in Drug Discovery |

| Virtual Screening | Identification of potential drug candidates from large chemical libraries. nih.govmdpi.com |

| Molecular Docking | Predicting the binding orientation and affinity of a molecule to a target protein. mdpi.com |

| Pharmacophore Modeling | Defining the essential structural features for biological activity to guide new drug design. mdpi.comnih.gov |

| 3D-QSAR | Developing quantitative relationships between the 3D structure of molecules and their biological activity. researchgate.net |

Exploration of Novel Biological Targets for Therapeutic Intervention

The structural features of This compound suggest that it could interact with a variety of biological targets. The phenoxypropanoic acid scaffold is found in a number of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.